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4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Catalog No.
S587957
CAS No.
384806-50-2
M.F
C13H11N3S2
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-...

CAS Number

384806-50-2

Product Name

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C13H11N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)

InChI Key

SKHIDXWELBGNBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3
  • Drug Discovery: Heterocycles like 1,2,4-triazoles are of interest in drug discovery due to their diverse biological properties. They can be found in various medications, including antifungals, antibacterials, and anticonvulsants [Source: ScienceDirect "Triazole Derivatives: Synthesis and Applications"()].
  • Materials Science: Triazole-based molecules are being explored for their potential applications in organic electronics and functional materials due to their thermal stability and interesting electronic properties [Source: Royal Society of Chemistry "Triazole-based organic semiconductors"()].

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. Its structure features a phenyl group and a thiophen-2-ylmethyl group attached to a triazole ring that includes a thiol moiety. This unique combination of functional groups contributes to its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

  • Oxidation: The compound can be oxidized using agents such as ferric chloride in chloroform under nitrogen atmosphere, leading to oxidized derivatives of the triazole ring.
  • Reduction: It can be reduced using sodium borohydride in methanol, resulting in reduced forms of the triazole ring.
  • Substitution: Nucleophilic substitution reactions can occur at the thiophene ring when treated with nucleophiles like amines or thiols in the presence of a base.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationFerric chlorideChloroform under nitrogen
ReductionSodium borohydrideMethanol
SubstitutionAmines or thiolsPresence of a base

Research indicates that 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits significant biological activity. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of sulfur in its structure enhances its reactivity compared to oxygen or nitrogen analogs, making it a promising candidate for further pharmacological development .

The synthesis of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves oxidative coupling polymerization methods. The general procedure includes:

  • Preparation: Stirring ferric chloride in dry chloroform under nitrogen for 15 minutes.
  • Addition of Reactants: Introducing starting materials into the reaction mixture.
  • Reaction Conditions: Maintaining an inert atmosphere to prevent oxidation by air.

This method allows for the efficient formation of the desired compound with high yields .

The compound has various applications across multiple fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent against infections and cancer.
  • Material Science: Its stability and reactivity make it suitable for developing specialty chemicals and materials.
  • Industrial

The mechanism of action for 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity or modulating receptor functions. Additionally, π-π interactions from the thiophene ring may enhance binding affinity to biological targets .

Several compounds share structural similarities with 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol:

  • 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a phenyl group.
  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Features an amino group that alters its reactivity profile.
  • 4-phenyltioacetate derivatives: These compounds often exhibit different biological activities due to variations in substituents.

Uniqueness

The uniqueness of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of structural elements—namely the phenyl group and thiophenes—alongside the triazole ring with a thione moiety. This distinct architecture imparts unique chemical and biological properties that are not found in other similar compounds .

XLogP3

2.8

Wikipedia

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

Dates

Last modified: 08-15-2023

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